6-methoxy-2-(2-nitrophenyl)-4H-chromen-4-one
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Overview
Description
6-Methoxy-2-(2-nitrophenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-(2-nitrophenyl)-4H-chromen-4-one typically involves the condensation of 2-hydroxyacetophenone with 2-nitrobenzaldehyde in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(2-nitrophenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The chromone ring can undergo oxidation to form quinones under specific conditions.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid or hydrogenation over palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 6-Methoxy-2-(2-aminophenyl)-4H-chromen-4-one.
Substitution: Various substituted chromones depending on the nucleophile used.
Oxidation: Quinone derivatives of the chromone ring.
Scientific Research Applications
6-Methoxy-2-(2-nitrophenyl)-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of dyes and pigments due to its chromone structure.
Mechanism of Action
The mechanism of action of 6-methoxy-2-(2-nitrophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chromone ring can intercalate with DNA, affecting gene expression and cellular functions. Additionally, the compound may inhibit specific enzymes involved in inflammatory and cancer pathways.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-(2-aminophenyl)-4H-chromen-4-one: A reduction product with potential biological activities.
2-(2-Nitrophenyl)-4H-chromen-4-one: Lacks the methoxy group but shares similar structural features.
6-Hydroxy-2-(2-nitrophenyl)-4H-chromen-4-one: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
6-Methoxy-2-(2-nitrophenyl)-4H-chromen-4-one is unique due to the presence of both methoxy and nitro groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
6-methoxy-2-(2-nitrophenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-21-10-6-7-15-12(8-10)14(18)9-16(22-15)11-4-2-3-5-13(11)17(19)20/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAIXDFVGWGRCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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